6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine
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Overview
Description
6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine is a heterocyclic compound characterized by the presence of an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 6th position and an amine group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate pyridine derivatives with imidazole under specific conditions. For instance, the reaction of 2-aminopyridine with trifluoromethyl-substituted imidazole in the presence of a base and a suitable solvent can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine
- 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine
- 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine
Comparison: Compared to its analogs, 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine exhibits unique properties due to the position of the amine group. This positional difference can influence its reactivity, biological activity, and overall chemical behavior, making it a distinct and valuable compound for various applications .
Properties
Molecular Formula |
C8H6F3N3 |
---|---|
Molecular Weight |
201.15 g/mol |
IUPAC Name |
6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)5-3-6(12)7-13-1-2-14(7)4-5/h1-4H,12H2 |
InChI Key |
MTIAKFMVEKYOML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)N)C(F)(F)F |
Origin of Product |
United States |
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